molecular formula C9H12ClN3O2 B2496805 4-(2-Aminoacetamido)benzamide CAS No. 938337-51-0

4-(2-Aminoacetamido)benzamide

Cat. No. B2496805
CAS RN: 938337-51-0
M. Wt: 229.66
InChI Key: XNXAHSNQTZZIBS-UHFFFAOYSA-N
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Description

4-(2-Aminoacetamido)benzamide is a compound of interest due to its structural and functional properties, which have implications in various fields of chemistry and biology. The molecule consists of a benzamide core with an aminoacetamido substituent, offering unique reactivity and interaction capabilities.

Synthesis Analysis

Synthesis of this compound derivatives often involves multi-step reactions, including condensation, amidation, and functional group transformations. For instance, a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized through a reaction involving N-benzyl-2-cyanoacetamide, highlighting the versatility in synthesizing aminoacetamido benzamide derivatives (Pouramiri, Kermani, & Khaleghi, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound demonstrates significant features, such as hydrogen bonding and planar hydrophilic and hydrophobic areas, influencing their biological activity and physical properties. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides exhibit linearly extended conformations and hydrogen bonding, affecting their anticonvulsant activities (Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives allows for the formation of various bioactive molecules. For instance, the reaction of N-benzyl-2-cyanoacetamide with different reactants leads to compounds with potential antibacterial activities. This versatility is critical for synthesizing novel therapeutic agents (Pouramiri, Kermani, & Khaleghi, 2017).

Scientific Research Applications

Anticonvulsant Activity

4-(2-Aminoacetamido)benzamide derivatives have been studied for their anticonvulsant properties. A series of compounds, including 4-aminophenylacetamides, were evaluated against seizures induced by electroshock and pentylenetetrazol, showing promising results (Clark & Davenport, 1988). Another study highlighted the anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, an analogue with significant antiepileptic potential (Diouf et al., 1997).

Cancer Research

In cancer research, derivatives of this compound have been investigated for their ability to inhibit histone deacetylases (HDAC), a promising target in cancer therapy. Compounds such as 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides showed inhibition of HDAC1 and induced cell-cycle arrest and apoptosis in cancer cells (Fréchette et al., 2008). Moreover, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was identified as an orally active HDAC inhibitor with significant antitumor activity in vivo (Zhou et al., 2008).

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound derivatives. For instance, compounds like N-(o-hydroxyphenyl)benzamides and benzacetamides showed antimicrobial activity against various bacteria and the fungus Candida albicans (Şener et al., 2000).

Neurological Research

In the field of neurology, certain benzamide derivatives, including those related to this compound, have been synthesized as potential neuroleptics, demonstrating inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Enzyme Inhibition and Molecular Imaging

Benzamide derivatives, including those based on this compound, have been evaluated as enzyme inhibitors and for use in molecular imaging. These derivatives have been shown to be effective inhibitors of human carbonic anhydrase I, II, VII, and IX, with potential applications in treating various diseases (Abdoli et al., 2018). Additionally, benzamides have been utilized as carriers for radioisotopes and metals in molecular imaging of melanoma (Oltmanns et al., 2009).

Future Directions

Benzamides, including “4-(2-Aminoacetamido)benzamide”, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance . Furthermore, benzamides show potential in the treatment of various diseases, which could be a promising direction for future research .

properties

IUPAC Name

4-[(2-aminoacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5,10H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFUFBWIOSNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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